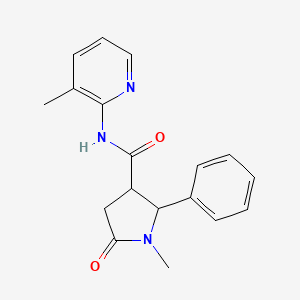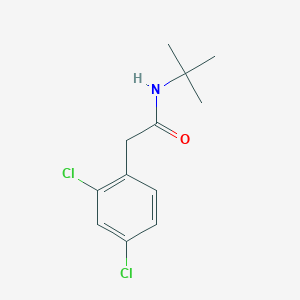
1-methyl-N-(3-methyl-2-pyridinyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-N-(3-methyl-2-pyridinyl)-5-oxo-2-phenyl-3-pyrrolidinecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MP-10 and has been shown to have various biochemical and physiological effects.
科学的研究の応用
MP-10 has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the dopamine transporter and has been used as a tool to study the dopamine system. MP-10 has also been used to study the effects of dopamine on behavior and cognition. Additionally, MP-10 has been used to study the effects of dopamine on drug addiction and has been shown to have potential therapeutic applications in treating addiction.
作用機序
The mechanism of action of MP-10 involves its high affinity for the dopamine transporter. MP-10 binds to the dopamine transporter and prevents the reuptake of dopamine into presynaptic neurons. This results in increased levels of dopamine in the synaptic cleft and increased activation of dopamine receptors. The increased activation of dopamine receptors is responsible for the biochemical and physiological effects of MP-10.
Biochemical and physiological effects:
MP-10 has been shown to have various biochemical and physiological effects. It has been shown to increase locomotor activity in animals and has been used to study the effects of dopamine on behavior. MP-10 has also been shown to increase the release of dopamine in the nucleus accumbens, a brain region associated with reward and addiction. Additionally, MP-10 has been shown to have potential therapeutic applications in treating addiction.
実験室実験の利点と制限
MP-10 has several advantages for lab experiments. It is a highly specific tool for studying the dopamine system and has been extensively studied for its potential applications in scientific research. However, there are also limitations to using MP-10 in lab experiments. It has a short half-life and must be administered frequently to maintain its effects. Additionally, MP-10 is not suitable for studying the effects of dopamine on other neurotransmitter systems.
将来の方向性
There are several future directions for research on MP-10. One area of research is the potential therapeutic applications of MP-10 in treating addiction. MP-10 has been shown to reduce drug-seeking behavior in animals and may have potential applications in treating addiction in humans. Another area of research is the development of new compounds that are more selective for the dopamine transporter. These compounds may have fewer side effects and be more effective tools for studying the dopamine system. Finally, further research is needed to fully understand the biochemical and physiological effects of MP-10 and its potential applications in scientific research.
Conclusion:
In conclusion, MP-10 is a chemical compound that has been extensively studied for its potential applications in scientific research. It has a high affinity for the dopamine transporter and has been used as a tool to study the dopamine system. MP-10 has various biochemical and physiological effects and has potential therapeutic applications in treating addiction. While there are limitations to using MP-10 in lab experiments, there are also several future directions for research on this compound.
合成法
The synthesis of MP-10 involves the reaction of 3-methyl-2-pyridinecarboxylic acid with 1-methyl-1H-pyrrole-2,5-dione in the presence of a coupling agent. The resulting intermediate is then reacted with phenylhydrazine to yield the final product. This synthesis method has been optimized to yield high purity and high yield of MP-10.
特性
IUPAC Name |
1-methyl-N-(3-methylpyridin-2-yl)-5-oxo-2-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-12-7-6-10-19-17(12)20-18(23)14-11-15(22)21(2)16(14)13-8-4-3-5-9-13/h3-10,14,16H,11H2,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHJYRRBSQDPKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2CC(=O)N(C2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-methyltetrahydro-2-furanyl)carbonyl]-4-[4-(1-pyrrolidinylmethyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B6043480.png)
![ethyl 1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6043495.png)

![ethyl 4-[N-(1-benzofuran-2-ylcarbonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B6043528.png)
![2-(1,3-benzodioxol-5-yl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methoxyquinoline](/img/structure/B6043530.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6043536.png)
![2-{1-methyl-4-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6043553.png)
![2-{1-(3-phenylpropyl)-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6043561.png)
![(3aS*,5S*,9aS*)-5-(6-methoxy-2H-chromen-3-yl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6043568.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B6043581.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6043586.png)
![6-chloro-3-[(1-methyl-1H-imidazol-2-yl)thio]-4-phenylquinolin-2(1H)-one](/img/structure/B6043589.png)
![3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(4-methoxy-3-methylbenzyl)-2-piperazinone](/img/structure/B6043592.png)
